molecular formula C23H30N4O4 B13871299 tert-butyl N-[2-[4-(oxan-2-yloxy)but-1-ynyl]-4-(1,2,4-triazol-1-ylmethyl)phenyl]carbamate

tert-butyl N-[2-[4-(oxan-2-yloxy)but-1-ynyl]-4-(1,2,4-triazol-1-ylmethyl)phenyl]carbamate

Cat. No.: B13871299
M. Wt: 426.5 g/mol
InChI Key: RTNHLYFMXSZBJE-UHFFFAOYSA-N
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Description

tert-Butyl N-[2-[4-(oxan-2-yloxy)but-1-ynyl]-4-(1,2,4-triazol-1-ylmethyl)phenyl]carbamate is a complex organic compound that features a combination of functional groups, including a carbamate, triazole, and oxane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[2-[4-(oxan-2-yloxy)but-1-ynyl]-4-(1,2,4-triazol-1-ylmethyl)phenyl]carbamate typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the following steps:

    Formation of the oxane moiety: This can be achieved through the reaction of an appropriate diol with a halogenating agent to form the oxane ring.

    Alkyne formation:

    Triazole formation: The triazole ring can be synthesized through a click chemistry reaction, typically involving the reaction of an azide with an alkyne.

    Carbamate formation: The final step involves the formation of the carbamate group by reacting an amine with tert-butyl chloroformate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[2-[4-(oxan-2-yloxy)but-1-ynyl]-4-(1,2,4-triazol-1-ylmethyl)phenyl]carbamate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate or triazole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazoles or carbamates.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique combination of functional groups makes it a versatile intermediate in organic synthesis.

Biology

In biological research, tert-butyl N-[2-[4-(oxan-2-yloxy)but-1-ynyl]-4-(1,2,4-triazol-1-ylmethyl)phenyl]carbamate is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It could serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of tert-butyl N-[2-[4-(oxan-2-yloxy)but-1-ynyl]-4-(1,2,4-triazol-1-ylmethyl)phenyl]carbamate involves its interaction with specific molecular targets. The triazole moiety may bind to enzymes or receptors, inhibiting their activity. The oxane and carbamate groups can enhance the compound’s stability and solubility, facilitating its biological activity.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: A simpler compound with similar carbamate functionality.

    1,2,4-Triazole derivatives: Compounds with similar triazole rings but different substituents.

    Oxane derivatives: Compounds with oxane rings but different functional groups.

Uniqueness

tert-Butyl N-[2-[4-(oxan-2-yloxy)but-1-ynyl]-4-(1,2,4-triazol-1-ylmethyl)phenyl]carbamate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C23H30N4O4

Molecular Weight

426.5 g/mol

IUPAC Name

tert-butyl N-[2-[4-(oxan-2-yloxy)but-1-ynyl]-4-(1,2,4-triazol-1-ylmethyl)phenyl]carbamate

InChI

InChI=1S/C23H30N4O4/c1-23(2,3)31-22(28)26-20-11-10-18(15-27-17-24-16-25-27)14-19(20)8-4-6-12-29-21-9-5-7-13-30-21/h10-11,14,16-17,21H,5-7,9,12-13,15H2,1-3H3,(H,26,28)

InChI Key

RTNHLYFMXSZBJE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)CN2C=NC=N2)C#CCCOC3CCCCO3

Origin of Product

United States

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